molecular formula C12H15FN2O B12078742 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide

Katalognummer: B12078742
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: RFPYWTKGVSZJLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is a synthetic organic compound with the molecular formula C11H12FN2O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide typically involves the reaction of 3-amino-5-fluorobenzoyl chloride with N-cyclopropyl-N-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as distillation and solvent extraction to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product is a substituted benzamide.

Wissenschaftliche Forschungsanwendungen

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-N-cyclopropyl-5-fluorobenzamide
  • 3-Amino-N-ethyl-5-fluorobenzamide
  • 3-Amino-N-cyclopropyl-N-methyl-5-fluorobenzamide

Uniqueness

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and ethyl groups enhances its stability and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C12H15FN2O

Molekulargewicht

222.26 g/mol

IUPAC-Name

3-amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide

InChI

InChI=1S/C12H15FN2O/c1-2-15(11-3-4-11)12(16)8-5-9(13)7-10(14)6-8/h5-7,11H,2-4,14H2,1H3

InChI-Schlüssel

RFPYWTKGVSZJLK-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CC1)C(=O)C2=CC(=CC(=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.